

JGB1741: A Reference Compound for Potent and Selective SIRT1 Inhibition

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Compound of Interest		
Compound Name:	JGB1741	
Cat. No.:	B13393663	Get Quote

For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for elucidating biological pathways and validating therapeutic targets. This guide provides a comprehensive comparison of **JGB1741** with other commercially available SIRT1 inhibitors, offering supporting experimental data and detailed protocols to aid in your research endeavors.

JGB1741 is a potent and specific inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase implicated in a myriad of cellular processes, including stress response, apoptosis, and gene expression.[1] Developed as an analog of sirtinol, **JGB1741** offers a valuable tool for investigating the physiological and pathological roles of SIRT1. This guide will objectively compare the performance of **JGB1741** with other established SIRT1 inhibitors, presenting key experimental data in a clear and accessible format.

Comparative Analysis of SIRT1 Inhibitors

The efficacy of a chemical inhibitor is defined by its potency and selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of **JGB1741** and other commonly used SIRT1 inhibitors against SIRT1 and its closely related isoforms, SIRT2 and SIRT3. This data allows for a direct comparison of their potency and selectivity profiles.



Compound	SIRT1 IC50 (µM)	SIRT2 IC50 (µM)	SIRT3 IC50 (µM)	Selectivity (SIRT2/SIRT 1)	Selectivity (SIRT3/SIRT 1)
JGB1741	~15[1]	>100[1]	>100[1]	>6.7	>6.7
Sirtinol	37.6 - 131[2] [3][4][5]	38 - 103.4[6] [2][3][4][5]	-	~1.0 - 2.7	-
Salermide	76.2[6]	45[6]	-	~0.6	-
Tenovin-6	21[7][8]	10[7][9][8]	67[7][9][8]	~0.5	~3.2
EX-527 (Selisistat)	0.038 - 0.098[10][11] [12][13][14] [15]	19.6 - 2.77[10][11] [13]	48.7[11][13]	>200[11][14] [15]	~497
Cambinol	56[1][16][17]	59[1][16][17]	-	~1.1	-

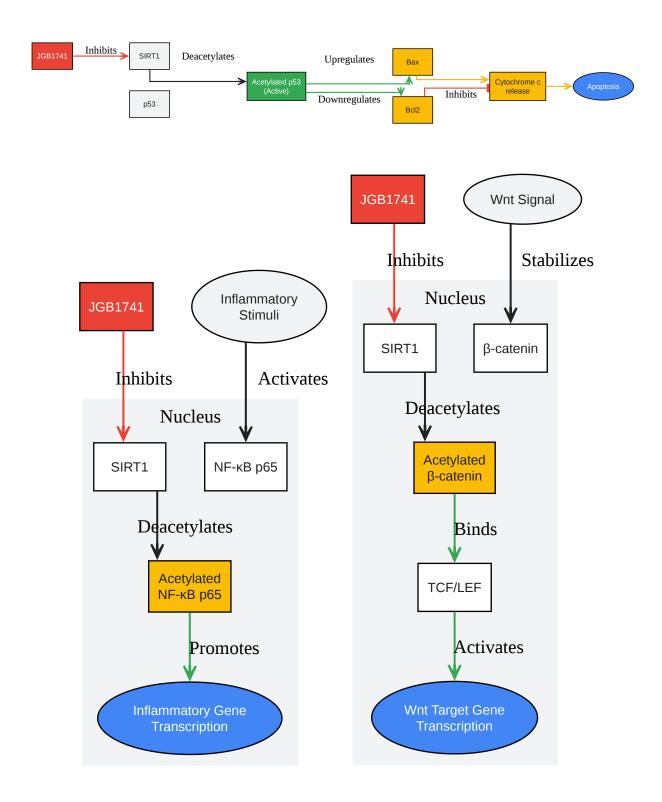
Mechanism of Action: Induction of p53-Mediated Apoptosis

JGB1741 exerts its biological effects primarily through the inhibition of SIRT1's deacetylase activity. A key substrate of SIRT1 is the tumor suppressor protein p53. By inhibiting SIRT1, **JGB1741** leads to an increase in the acetylation of p53.[1] Acetylated p53 is activated, leading to the upregulation of its target genes, such as Bax, and a subsequent modulation of the Bax/Bcl2 ratio. This cascade of events ultimately triggers the release of cytochrome c from the mitochondria and the cleavage of PARP, culminating in p53-mediated apoptosis.[1]

Signaling Pathways

To visually represent the molecular interactions influenced by SIRT1 inhibition, the following diagrams illustrate the key signaling pathways involved.





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References

- 1. SIRT1 and p53, effect on cancer, senescence and beyond PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Sirtuin-1 hyperacetylates p53 and abrogates SIRT1-p53 interaction in Cr(VI)-Induced Apoptosis in the ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the miR-34a/SIRT1/p53 Signaling Pathway Contributes to the Progress of Liver Fibrosis via Inducing Apoptosis in Hepatocytes but Not in HSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT1 (Sirtuin1) Fluorogenic Assay Kit, Research Kits Epigenetics [epigenhub.com]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
- 8. Frontiers | Resveratrol induces apoptosis by modulating the reciprocal crosstalk between p53 and Sirt-1 in the CRC tumor microenvironment [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Detection of Post-translationally Modified p53 by Western Blotting PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acetylation of p53 augments its site-specific DNA binding both in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. SIRT1 Mediates the Antagonism of Wnt/β-Catenin Pathway by Vitamin D in Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SIRT1 exerts protective effects by inhibiting endoplasmic reticulum stress and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]



- 17. Frontiers | The Interplay of SIRT1 and Wnt Signaling in Vascular Calcification [frontiersin.org]
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